Product packaging for Vitamin U(Cat. No.:CAS No. 4727-40-6)

Vitamin U

Cat. No.: B1250718
CAS No.: 4727-40-6
M. Wt: 163.24 g/mol
InChI Key: YDBYJHTYSHBBAU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of S-Methylmethionine Discovery and Early Characterization

The journey to understanding S-Methylmethionine began with observations of the therapeutic properties of common vegetables.

The first indications of a unique beneficial compound in vegetable juice emerged in the mid-20th century. In the 1950s, research demonstrated that fresh, raw cabbage juice could significantly accelerate the healing of peptic ulcers. bionity.comcaringsunshine.com This led to the hypothesis that an unknown, heat-sensitive substance within the juice was responsible for these effects. bionity.com Subsequent research confirmed the presence of what would later be identified as S-Methylmethionine in various plants, with particularly high concentrations found in the Brassicaceae family, including cabbage. aloki.hubiomolther.orgagriculturejournals.cz

In 1950, Dr. Garnett Cheney, having observed the anti-ulcerogenic properties of cabbage juice, coined the term "Vitamin U". bionity.comwikipedia.org The "U" was derived from the word "ulcer," reflecting its observed therapeutic benefit. frontiersin.orgmedicinenet.com It is crucial to note that despite its name, S-Methylmethionine is not a true vitamin. wikipedia.orghealthline.com Vitamins are essential organic compounds that an organism cannot synthesize in sufficient quantities and must obtain from its diet. libretexts.orgwikipedia.org S-Methylmethionine, a derivative of the amino acid methionine, does not fit this definition. wikipedia.orghealthline.comwikipedia.org The term "vitamin" was originally coined in 1912 by Polish biochemist Kazimierz Funk and was derived from "vitamine," a combination of "vital" and "amine". libretexts.orgwikipedia.org

Initial research focused heavily on the gastrointestinal effects of SMM. caringsunshine.comcaringsunshine.com However, subsequent academic inquiry has expanded to explore its broader physiological roles. nih.gov Studies have investigated its potential as an antioxidant, its role in cellular protection, and its involvement in various metabolic pathways. nih.govontosight.aimdpi.com Researchers have also explored its function in plant metabolism, where it is involved in sulfur transport, methylation processes, and stress tolerance. aloki.huresearchgate.netoup.com The understanding of SMM has evolved from an "anti-ulcer factor" to a multifaceted biomolecule with diverse functions in both plants and animals. nih.govresearchgate.net

Chemical Nomenclature and Structural Elucidation of S-Methylmethionine

Precise chemical identification was key to moving beyond the initial, functional definition of "this compound."

The active compound identified from cabbage juice is S-Methylmethionine (SMM). aloki.huwikipedia.org It is a derivative of the amino acid methionine. wikipedia.orghmdb.ca In many commercial and research contexts, it is available as S-Methylmethionine Sulfonium (B1226848) Chloride (MMSC). frontiersin.orgmedicinenet.comontosight.ai The chemical formula for the S-Methylmethionine cation is C₆H₁₄NO₂S⁺. wikipedia.org

Interactive Table: Chemical Identifiers for S-Methylmethionine

IdentifierValueSource
IUPAC Name(3S)-3-Amino-3-carboxypropylsulfonium wikipedia.org
CAS Number4727-40-6 bionity.comwikipedia.org
PubChem CID145692 wikipedia.org

S-Methylmethionine is classified as a non-proteinogenic amino acid derivative. aloki.huresearchgate.net This means that while it is derived from an amino acid (methionine), it is not one of the 20 standard amino acids that are incorporated into proteins during translation. nih.gov It belongs to a class of organic compounds known as methionine and derivatives. hmdb.cafoodb.cadrugbank.com In plants, SMM is synthesized from L-methionine and S-adenosylmethionine by the enzyme methionine S-methyltransferase. bionity.comwikipedia.org

Significance of S-Methylmethionine as a Research Subject in Biochemistry and Plant Sciences

S-Methylmethionine (SMM), a derivative of the amino acid methionine, is a naturally occurring compound recognized for its significant role in the metabolism of higher plants. akjournals.comd-nb.info Initially identified in cabbage, its presence is now considered ubiquitous throughout the plant kingdom. akjournals.comaloki.hu Although sometimes referred to as "this compound," SMM is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during synthesis. aloki.huresearchgate.net Its importance as a subject of academic research in biochemistry and plant sciences stems from its central involvement in crucial metabolic pathways, including sulfur metabolism, methylation processes, and plant defense mechanisms against various stressors. akjournals.comresearchgate.netresearchgate.net

In the field of biochemistry, SMM is primarily studied for its role within the SMM cycle, where it functions in the regulation of methionine and S-adenosylmethionine (SAM) levels. researchgate.netontosight.ai SAM is a principal methyl group donor for a vast array of biological reactions, including the methylation of DNA, RNA, and proteins, which are fundamental for gene expression and cellular homeostasis. ontosight.aimdpi.com The metabolism of SMM is intricately linked to the methionine cycle, highlighting its importance in maintaining the balance of sulfur-containing amino acids and methyl groups within cells. ontosight.aiontosight.ai

In plant sciences, research on SMM is extensive due to its multifaceted functions. It is a key molecule for the long-distance transport of reduced sulfur via the phloem from source tissues, like leaves, to sink tissues, such as developing seeds. researchgate.netoup.com Furthermore, SMM is a precursor to various defense-related compounds, including osmoprotectants and polyamines, and it has been shown to enhance plant tolerance to both abiotic stresses, like cold and drought, and biotic stresses, such as viral infections. akjournals.comaloki.huresearchgate.netnih.gov The compound's ability to protect cell membranes and modulate the expression of stress-responsive genes makes it a significant area of investigation for improving crop resilience and agricultural productivity. d-nb.inforesearchgate.netresearchgate.net

Detailed Research Findings

Academic inquiry has elucidated the specific pathways and mechanisms through which SMM exerts its influence. The compound is synthesized from L-methionine, which is first converted to S-adenosylmethionine (SAM). hmdb.cawikipedia.org The enzyme methionine S-methyltransferase (MMT) then catalyzes the transfer of a methyl group from SAM to methionine, forming SMM. hmdb.caoup.comnih.gov This process is the first step in the SMM cycle.

The cycle is completed when SMM donates a methyl group to homocysteine, regenerating methionine. researchgate.netebi.ac.uk This reaction is catalyzed by homocysteine S-methyltransferase (HMT). oup.comoup.com This cycle is not merely a metabolic loop but a sophisticated system for resource allocation. For instance, SMM is produced in mature leaves, transported through the phloem to developing seeds, and then converted back to methionine to support seed growth and development. researchgate.netoup.comnih.govnih.gov

Research has also demonstrated SMM's role in plant stress responses. Studies on maize seedlings exposed to low temperatures showed that SMM treatment could reduce cell membrane damage. d-nb.inforesearchgate.net This protective effect is partly attributed to its influence on the biosynthesis of polyamines, which are known to be involved in stress defense. d-nb.inforesearchgate.net Furthermore, SMM treatment has been observed to increase the expression of C-repeat binding transcription factor (CBF1) genes, which are key regulators in the cold stress response. d-nb.info

The concentration of SMM varies significantly among different plant species and tissues, which has been a subject of quantitative analysis.

Table 1: S-Methylmethionine (SMM) Content in Various Plant Sources

Plant Source SMM Content (mg/100g)
Kohlrabi 81-110
Cabbage 53-104
Leeks 66-75
Tomatoes 45-83
Celery 38-78
Turnip 51-72
Garlic-leafs 44-64
Beet 22-37
Raspberries 27
Strawberries 14-25

Data sourced from a study investigating SMM content in 53 plant products. nih.gov

Further research has explored how manipulating SMM transport affects plant physiology. In one study, pea plants were genetically modified to enhance the loading of SMM into the phloem. This modification led to significant changes in sulfur and nitrogen metabolism.

Table 2: Effects of Increased SMM Phloem Loading in Pea Plants (MMP1) vs. Wild Type (WT)

Parameter Tissue WT Plants MMP1 Plants % Change
SMM Concentration Phloem Exudates - - +27% to +40% oup.com
SMM Concentration Whole Leaf - - +70% oup.com
SMM Concentration Xylem Sap - - +64% to +70% oup.com
HMT Gene Expression Leaves - - Decreased oup.com
MMT Gene Expression Leaves - - Unchanged oup.com

This table summarizes findings from a study where increased phloem loading of SMM was induced in transgenic pea plants (MMP1). The data indicates enhanced source-to-sink transport of SMM and responsive changes in gene expression related to its metabolism. oup.com

These findings underscore the significance of SMM as a dynamic metabolite whose synthesis, transport, and conversion are tightly regulated to meet the metabolic demands of the plant during development and in response to environmental challenges. akjournals.comresearchgate.netnih.gov Its central position in sulfur transport and stress mitigation continues to make it a valuable subject for fundamental and applied research in plant science. aloki.huresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B1250718 Vitamin U CAS No. 4727-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-dimethylsulfoniobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBYJHTYSHBBAU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C)CC[C@@H](C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314761
Record name S-Methyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-40-6
Record name S-Methyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLMETHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485Y39925
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical and Molecular Biology of S Methylmethionine

Biosynthetic Pathways of S-Methylmethionine

The synthesis of S-Methylmethionine is a targeted enzymatic process that utilizes key molecules within the methionine metabolic network.

Precursor Utilization: L-Methionine and S-Adenosylmethionine (SAM)

The biosynthesis of S-Methylmethionine begins with two crucial precursors: L-methionine and S-Adenosylmethionine (SAM). wikipedia.orgoup.comnih.gov L-methionine, an essential sulfur-containing amino acid, provides the foundational structure of the SMM molecule. researchgate.net SAM, known as the principal biological methyl donor, is synthesized from methionine and ATP. physiology.orgpnas.org It provides the critical methyl group that is transferred to L-methionine to form SMM. wikipedia.orgoup.comresearchgate.net The concentration of these precursors, particularly SAM, can be a determining factor in the rate of SMM production. nih.gov

Enzymatic Catalysis: Methionine S-Methyltransferase (MMT)

The enzymatic engine driving the synthesis of S-Methylmethionine is Methionine S-methyltransferase (MMT). oup.comnih.govnih.gov This enzyme catalyzes the transfer of a methyl group from S-Adenosylmethionine (SAM) to the sulfur atom of L-methionine, resulting in the formation of S-Methylmethionine and S-adenosylhomocysteine (SAH). oup.comnih.govyeastgenome.org MMT has been identified and characterized in various plants, including Wollastonia biflora, where it was purified and found to be a tetramer with a pH optimum of 7.2. nih.gov Studies have shown that MMT can also methylate related compounds like selenomethionine (B1662878) and ethionine. nih.gov The reaction mechanism is an Ordered Bi Bi process, where SAM binds first to the enzyme, and SAH is the last product to be released. nih.gov

Integration within the Methionine Cycle

The synthesis of S-Methylmethionine is not an isolated event but is intricately linked to the broader methionine cycle. researchgate.net The SMM cycle, which involves the synthesis of SMM from methionine and its subsequent reconversion back to methionine, is a key feature of this integration. oup.comnih.govnih.gov This cycle is proposed to play a regulatory role, potentially preventing an excessive buildup of S-Adenosylmethionine (SAM) or depletion of the free methionine pool. oup.comnih.gov In plants, the SMM cycle appears to be a primary mechanism for the short-term control of SAM levels. nih.gov The concurrent operation of Methionine S-methyltransferase (MMT) and Homocysteine S-methyltransferase (HMT) facilitates this cycle. researchgate.netnih.gov

Metabolic Fates and Degradation of S-Methylmethionine

Once synthesized, S-Methylmethionine can undergo several metabolic transformations, including recycling back to methionine or degradation into other compounds.

S-Methylmethionine (SMM) Cycle and Homocysteine S-Methyltransferase (HMT) Activity

A primary metabolic fate of SMM is its participation in the SMM cycle, where it serves as a methyl donor for the synthesis of methionine from homocysteine. nih.govnih.gov This reaction is catalyzed by the enzyme Homocysteine S-methyltransferase (HMT). nih.govresearchgate.net HMT facilitates the transfer of a methyl group from SMM to homocysteine, yielding two molecules of methionine. nih.govnih.gov HMT enzymes are widely distributed in nature, found in bacteria, fungi, plants, and animals, and play a crucial role in methionine biosynthesis. nih.govportlandpress.com In plants, different HMT genes exist, encoding enzymes with distinct properties and expression patterns, suggesting specialized roles within the plant's metabolism. nih.gov For instance, SMM produced in leaves can be transported to developing seeds, where HMT converts it back to methionine, highlighting its role in nutrient transport and storage. researchgate.netnih.govoup.com

Formation of Dimethyl Sulfide (B99878) (DMS) as a Degradation Product

S-Methylmethionine can be thermally degraded to form dimethyl sulfide (DMS), a volatile sulfur compound. mst.dkbrewingscience.com This process is particularly relevant in the context of food science, such as in the brewing of beer and the processing of tea. mst.dknih.govresearchgate.net During the malting and kilning of barley for beer production, the heat applied causes the breakdown of SMM into DMS, which can contribute to the final flavor profile of the beer. mst.dkbrewingscience.combrewingforward.com Similarly, in tea manufacturing, the drying and brewing processes lead to the thermal decomposition of SMM, resulting in the formation of DMS, which imparts a characteristic "cooked corn-like" odor. nih.govresearchgate.net The amount of DMS formed is dependent on the initial concentration of SMM and the temperature and duration of the heating process. mst.dkbrewingscience.com

Molecular Mechanisms of S-Methylmethionine Action

Interactions with Enzymes and Cellular Components

S-Methylmethionine interacts with several key enzymes and cellular components, influencing various metabolic pathways. A primary interaction is with enzymes of the methionine cycle. Specifically, SMM serves as a substrate for homocysteine S-methyltransferase (HMT), also known as betaine (B1666868) homocysteine methyltransferase 2 (BHMT-2), which catalyzes the transfer of a methyl group from SMM to homocysteine to produce two molecules of methionine. plos.orgnih.gov This reaction is a crucial part of the SMM cycle. nih.gov

Interestingly, while the primary betaine homocysteine methyltransferase (BHMT) mainly uses betaine as a methyl donor, it can also utilize SMM, although with lower efficiency. nih.gov The SMM-specific activity of BHMT-2 is not inhibited by dimethylglycine, a potent inhibitor of BHMT. nih.gov Furthermore, methionine acts as a stronger inhibitor of BHMT-2 compared to BHMT. nih.gov

Research has also identified interactions between BHMT and other significant enzymes, including methionine adenosyltransferases (MATs), which are responsible for synthesizing S-adenosylmethionine (SAM). plos.orgnih.gov These interactions suggest a coordinated regulation of the methionine cycle. The interaction between BHMT and MATs could enhance SAM synthesis when methionine levels are low, ensuring a steady supply for essential methylation reactions. plos.org

In plants, SMM is involved in methylation processes and the transport and storage of sulfur. researchgate.net It also influences the biosynthesis of regulatory compounds like polyamines. researchgate.net

Influence on Cellular Signaling Pathways (e.g., ERK1/2, p53)

S-Methylmethionine has been shown to influence key cellular signaling pathways, notably the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the p53 pathways, which are critical in regulating cell proliferation, differentiation, and apoptosis.

Research has demonstrated that S-methylmethionine sulfonium (B1226848) (SMMS) can promote the proliferation and migration of human dermal fibroblasts, essential processes in wound healing. researchgate.netnih.gov This effect is attributed to the significant activation of the ERK1/2 pathway by SMMS. researchgate.netnih.gov The inhibition of ERK activity with a chemical inhibitor has been shown to abolish the proliferative and migratory effects of SMMS on these cells. researchgate.netnih.gov Furthermore, SMMS has been found to increase the phosphorylation of ERK in keratinocyte progenitor cells and human dermal fibroblasts, contributing to its protective effects against UVB-induced damage. researchgate.netdntb.gov.ua

In the context of the p53 pathway, which plays a crucial role in tumor suppression and response to cellular stress, SMM has also been observed to exert an influence. In studies on the photoprotective effects of SMMS on skin cells, treatment with SMMS was found to reduce the protein level of p53 that was induced by UVB irradiation. researchgate.net The p53 signaling pathway is also implicated in the cellular response to methionine depletion, where a decrease in the SAM/SAH ratio can lead to the activation of this pathway and subsequent apoptosis. nih.gov S-adenosylmethionine has been shown to overcome drug resistance in p53-deleted colon cancer cells by inducing cell cycle arrest, inhibiting autophagy, and triggering apoptosis. unina.it

Genetic and Transcriptomic Responses to S-Methylmethionine

Differential Gene Expression Profiling

The administration or altered metabolism of S-Methylmethionine (SMM) has been shown to induce significant changes in gene expression profiles across different organisms and tissues.

In a study involving high-fat-fed mice, dietary supplementation with SMM led to the differential regulation of a large number of genes in the liver tissue. mdpi.com Notably, genes associated with cell growth and differentiation, such as Foxq1, Myc, Gadd45g, Wee1, C6, Dnase1l3, and Capn8, were significantly upregulated. mdpi.com The study also highlighted the regulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in lipid metabolism and adipocyte differentiation. mdpi.com

In plants, manipulating the SMM cycle has demonstrated a clear impact on gene expression. In transgenic Arabidopsis seeds with altered expression of HOMOCYSTEINE S-METHYLTRANSFERASEs (HMTs) and METHIONINE S-METHYLTRANSFERASE (MMT), there were adaptive changes in the expression levels of genes involved in methionine synthesis through both the SMM and aspartate family pathways. nih.gov Specifically, altering the expression of AtHMT1 and AtHMT3 affected the levels of methionine and SMM and resulted in corresponding transcriptomic adjustments. nih.gov Furthermore, studies in Brassica napus have shown that the one-carbon metabolism pathway, which supplies methyl groups for SMM synthesis, is downregulated under nitrogen deficiency, indicating a link between nutrient status and SMM-related gene expression. frontiersin.org

In Escherichia coli, exposure to palladium stress resulted in the upregulation of genes encoding for S-methylmethionine permease (mmuP) and homocysteine S-methyltransferase (mmuM), suggesting a role for SMM metabolism in the bacterial stress response. frontiersin.org

The following table provides a summary of key genes with altered expression in response to S-Methylmethionine, as identified in various studies.

Gene/PathwayOrganism/TissueDirection of ChangeAssociated FunctionReference
Foxq1Mouse LiverUpregulatedCell growth and differentiation mdpi.com
MycMouse LiverUpregulatedCell growth and differentiation mdpi.com
Gadd45gMouse LiverUpregulatedCell growth and differentiation mdpi.com
PPAR Signaling PathwayMouse LiverRegulatedLipid metabolism, adipocyte differentiation mdpi.com
AtHMT1, AtHMT3Arabidopsis SeedsAlteredMethionine and SMM metabolism nih.gov
mmuPE. coliUpregulatedS-methylmethionine transport frontiersin.org
mmuME. coliUpregulatedHomocysteine methylation frontiersin.org

Table 1: Examples of Differential Gene Expression in Response to S-Methylmethionine

Regulation of Enzyme-Encoding Genes

S-Methylmethionine (SMM), also known as Vitamin U, plays a significant role in various metabolic processes, and its levels are intricately linked to the regulation of genes encoding specific enzymes. This regulation occurs across different organisms, from bacteria and yeast to plants and mammals, highlighting the fundamental importance of maintaining SMM homeostasis.

In the bacterium Escherichia coli, the genes responsible for SMM utilization, designated mmuP (formerly ykfD) and mmuM (formerly yagD), are subject to regulation by methionine levels. asm.org The mmuP gene is believed to encode a permease for SMM uptake, while mmuM encodes an S-methylmethionine:homocysteine S-methyltransferase. asm.org The expression of these genes is repressed by the MetJ protein in the presence of S-adenosylmethionine (SAM), indicating a classic feedback inhibition mechanism at the transcriptional level. asm.org This ensures that the cell only expends energy on utilizing external SMM when its internal methionine stores are low. asm.org

In the yeast Saccharomyces cerevisiae, the regulation of genes involved in SMM metabolism has been a key focus for metabolic engineering efforts aimed at producing SMM. nih.govresearchgate.netoup.com The genes MHT1 and SAM4, which encode homocysteine S-methyltransferases responsible for converting SMM back to methionine, are actively regulated. nih.gov To increase the accumulation of SMM, these genes have been knocked out. nih.govresearchgate.net Similarly, the MMP1 gene, encoding an S-methylmethionine permease that imports SMM into the cell, has also been a target for deletion to prevent the re-uptake and subsequent degradation of secreted SMM. nih.govresearchgate.net Furthermore, to boost the precursor supply for SMM synthesis, genes such as ACS2 (acetyl-CoA synthase) have been upregulated, while MLS1 (malate synthase) has been deleted to enhance the availability of S-adenosylmethionine (SAM). nih.govresearchgate.net

In plants, the regulation of enzyme-encoding genes related to SMM is crucial for sulfur metabolism, transport, and stress responses. oup.comd-nb.info The synthesis of SMM from methionine is catalyzed by methionine S-methyltransferase (MMT), and its conversion back to methionine is carried out by homocysteine S-methyltransferase (HMT). oup.comnih.gov The expression of genes encoding these enzymes is spatially and temporally regulated throughout the plant. nih.gov For instance, in pea plants, increasing SMM phloem loading led to the down-regulation of genes involved in sulfur assimilation in the leaves, such as adenosine (B11128) 5′-phosphosulfate reductase (APR) and OAS (thiol)-lyase (OASTL), suggesting a feedback mechanism. oup.com Conversely, in the roots, there was an up-regulation of genes related to sulfur uptake and assimilation. oup.com Studies in maize have shown that exogenous application of SMM can influence the expression of genes involved in stress responses. d-nb.infou-szeged.hu For example, SMM treatment, especially when followed by cold stress, significantly increased the expression of genes in the polyamine synthesis pathway, such as those encoding SAM-decarboxylase (SAMDC) and spermidine (B129725) synthase (SPDS). d-nb.info It also upregulated the C-repeat binding transcription factor (CBF1) gene, a key regulator in the cold stress response. d-nb.info

In mammals, research has indicated that SMM intake can alter hepatic gene expression. mdpi.com In mice fed a high-fat diet, SMM administration led to the upregulation of a significant number of genes in the liver. mdpi.com Notably, genes associated with the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in lipid metabolism and insulin (B600854) sensitivity, were regulated by SMM. mdpi.com Specific upregulated genes included those involved in xenobiotic metabolism (Sult1e1, Marco), cell growth and differentiation (Foxq1, Myc, Gadd45g, Wee1, C6, Dnase1l3, Capn8), and circadian rhythms (Ciart). mdpi.com These findings suggest that SMM can influence a wide array of metabolic and cellular processes through the regulation of gene expression. mdpi.com

Table 1: Genes and Enzymes Involved in S-Methylmethionine Metabolism and their Regulation

Gene Enzyme/Protein Organism Regulation by SMM or Related Metabolites Research Finding
mmuP (ykfD) S-methylmethionine permease Escherichia coli Repressed by MetJ in the presence of SAM asm.org Enables uptake of external SMM. asm.org
mmuM (yagD) S-methylmethionine:homocysteine S-methyltransferase Escherichia coli Repressed by MetJ in the presence of SAM asm.org Converts SMM to methionine. asm.org
MHT1 Homocysteine S-methyltransferase Saccharomyces cerevisiae Knockout leads to SMM accumulation nih.govresearchgate.net Involved in the degradation of SMM. nih.gov
SAM4 Homocysteine S-methyltransferase Saccharomyces cerevisiae Knockout leads to SMM accumulation nih.govresearchgate.net Involved in the degradation of SMM. nih.gov
MMP1 S-methylmethionine permease Saccharomyces cerevisiae Deletion prevents SMM import nih.govresearchgate.net Transports SMM into the cell. nih.gov
ACS2 Acetyl-CoA synthase Saccharomyces cerevisiae Upregulation increases SAM pool nih.govresearchgate.net Increases precursor for SMM synthesis. nih.gov
MLS1 Malate synthase Saccharomyces cerevisiae Deletion increases SAM availability nih.govresearchgate.net Competes for precursors of SAM. nih.gov
MMT Methionine S-methyltransferase Plants Co-expressed with HMTs nih.gov Synthesizes SMM from methionine. oup.comnih.gov
HMT Homocysteine S-methyltransferase Plants Expression decreased in leaves with high SMM oup.com Converts SMM back to methionine. oup.comnih.gov
APR Adenosine 5′-phosphosulfate reductase Pea Down-regulated by high SMM in leaves oup.com Involved in sulfur assimilation. oup.com
OASTL OAS (thiol)-lyase Pea Down-regulated by high SMM in leaves oup.com Involved in sulfur assimilation. oup.com
SAMDC SAM-decarboxylase Maize Upregulated by SMM and cold stress d-nb.info Involved in polyamine synthesis. d-nb.info
SPDS Spermidine synthase Maize Upregulated by SMM and cold stress d-nb.info Involved in polyamine synthesis. d-nb.info
CBF1 C-repeat binding transcription factor Maize Upregulated by SMM and cold stress d-nb.info Regulator of cold stress response. d-nb.info
Sult1e1 Sulfotransferase family 1E, member 1 Mouse Upregulated by SMM administration mdpi.com Involved in xenobiotic metabolism. mdpi.com
Marco Macrophage receptor with collagenous structure Mouse Upregulated by SMM administration mdpi.com Involved in xenobiotic metabolism. mdpi.com
Foxq1, Myc, etc. Transcription factors and cell cycle regulators Mouse Upregulated by SMM administration mdpi.com Involved in cell growth and differentiation. mdpi.com
Ciart Circadian Associated Repressor of Transcription Mouse Upregulated by SMM administration mdpi.com Involved in regulating circadian rhythm. mdpi.com

Physiological and Cellular Roles of S Methylmethionine in Biological Systems

Cellular Homeostasis and Redox Regulation Mechanisms

S-Methylmethionine is integral to the maintenance of a stable internal cellular environment and the management of oxidative stress. Its chemical properties allow it to participate in critical pathways that protect cells from damage and ensure their proper functioning.

SMM is involved in the cellular antioxidant defense system, helping to mitigate the damaging effects of reactive oxygen species (ROS). While direct scavenging of ROS by SMM is not extensively documented, its precursor, methionine, plays a crucial role in this process. Methionine residues within proteins can readily react with and neutralize various ROS, forming methionine sulfoxide in the process nih.govresearchgate.net. This action protects other vital cellular components from oxidative damage.

The antioxidant capacity of methionine is renewable through the action of methionine sulfoxide reductases (MSRs), which catalyze the reduction of methionine sulfoxide back to methionine nih.govresearchgate.netmdpi.com. This cyclical process allows methionine to act as a catalytic antioxidant, repeatedly scavenging ROS nih.govnih.govresearchgate.net. Given that SMM is a direct derivative of methionine, it is intrinsically linked to this protective mechanism. The availability of SMM can influence the methionine pool and, consequently, the cell's capacity to buffer against oxidative stress. Studies have shown that the methionine sulfoxide reductase system is a key component of the antioxidant defense, and its efficiency is vital for protecting proteins and the cell from oxidative damage nih.govresearchgate.net.

Table 1: Key Components of the Methionine-Based Antioxidant System
ComponentFunctionSignificance
MethionineReacts with and neutralizes reactive oxygen species (ROS).Acts as a sacrificial antioxidant, protecting other biomolecules.
Methionine SulfoxideThe oxidized form of methionine after reacting with ROS.A marker of oxidative stress.
Methionine Sulfoxide Reductases (MSRs)Enzymes that reduce methionine sulfoxide back to methionine.Enables the catalytic scavenging of ROS by regenerating methionine.

SMM plays a direct role in preserving the structural integrity of cellular membranes, particularly under conditions of stress. Research has demonstrated that treatment with SMM can significantly reduce cell membrane damage in plants exposed to low-temperature stress nih.govresearchgate.net. This protective effect is quantified by measuring electrolyte leakage, a marker of membrane damage. In various plant species, including peas, maize, and wheat, SMM application has been shown to decrease electrolyte leakage, indicating enhanced membrane stability nih.govresearchgate.net.

Table 2: Effect of S-Methylmethionine (SMM) Treatment on Electrolyte Leakage in Plants Under Cold Stress
Plant SpeciesStress ConditionEffect of SMM TreatmentReference
Pea (Pisum sativum)Low temperatureReduced electrolyte leakage in leaves and roots. nih.gov
Maize (Zea mays)Low temperatureReduced electrolyte leakage in leaves and roots. nih.gov
Soybean (Glycine max)Low temperatureReduced electrolyte leakage. nih.gov
Winter Wheat (Triticum aestivum)Low temperatureReduced electrolyte leakage in various varieties. nih.gov

Roles in Plant Physiology and Stress Biology

In plants, SMM is a key metabolite involved in sulfur metabolism, stress response, and the regulation of growth and development. Its functions are diverse, ranging from nutrient transport to the biosynthesis of essential compounds.

S-Methylmethionine is a primary long-distance transport form of reduced sulfur in the phloem of many flowering plants oup.comnih.govnih.govoup.comfrontiersin.org. Sulfur is an essential macronutrient for plant growth, required for the synthesis of amino acids like cysteine and methionine, as well as the antioxidant glutathione (B108866) oup.com. SMM is synthesized from methionine in source tissues, such as leaves, and then loaded into the phloem for transport to sink tissues like developing seeds and fruits oup.com.

Studies using radiolabeling have shown that L-SMM is a major constituent of phloem sap. In wheat, for instance, the level of SMM in the phloem can be 1.5 times that of glutathione, indicating that SMM could contribute to a significant portion of the sulfur required for grain protein synthesis oup.comnih.govnih.gov. The efficient transport of sulfur via SMM is crucial for the nutritional quality of crops, particularly legumes, where seed sulfur content can be a limiting factor for yield and quality.

There appears to be a regulatory interplay between the conventional aspartate family pathway for methionine synthesis and the SMM cycle. Research on Arabidopsis has shown that when the expression of cystathionine γ-synthase, a key regulatory enzyme in the primary methionine biosynthesis pathway, is repressed in seeds, there is a compensatory upregulation of genes involved in the SMM cycle in the leaves nih.gov. This leads to increased transport of SMM to the seeds, where it is converted back to methionine, thereby maintaining the methionine supply nih.gov. This highlights the flexibility and robustness of methionine metabolism in plants and the significant role of SMM in this process.

S-Methylmethionine serves as a precursor for the biosynthesis of several important compounds involved in plant stress responses and development. One such compound is the osmoprotectant 3-dimethylsulfoniopropionate (DMSP), which accumulates in certain salt-tolerant plants and helps them cope with osmotic stress wikipedia.orgnih.govoup.com. The biosynthesis of DMSP in these plants proceeds through the conversion of SMM wikipedia.orgnih.govwikipedia.org.

Furthermore, the metabolic pathway of SMM is closely linked to the biosynthesis of polyamines and the phytohormone ethylene through their common precursor, S-adenosylmethionine (SAM) nih.govnih.govresearchgate.netias.ac.in. SAM is synthesized from methionine and is a branch-point metabolite. It can be directed towards the synthesis of ethylene, a hormone involved in processes like fruit ripening and senescence, or towards the synthesis of polyamines, which are implicated in growth, development, and stress responses ias.ac.inresearchgate.netmdpi.com. The balance between these two pathways is crucial for proper plant development and response to environmental cues. Investigations into the interaction between SMM and polyamine biosynthesis have shown that SMM treatment can lead to an increase in the levels of certain polyamines, such as putrescine and spermidine (B129725) nih.gov.

Contribution to Abiotic Stress Tolerance (e.g., Cold, Salinity, Heavy Metals)

S-Methylmethionine (SMM), a derivative of the amino acid methionine, plays a significant role in enhancing plant tolerance to various abiotic stressors, including cold, salinity, and heavy metals. Its protective effects are linked to its ability to maintain cell membrane integrity, influence metabolic pathways, and regulate the uptake and translocation of toxic elements.

Under low-temperature stress, SMM treatment has been shown to reduce cell membrane damage. researchgate.netnih.gov By measuring electrolyte leakage, a key indicator of membrane damage, studies have demonstrated that SMM application preserves the integrity of cell membranes in the leaves and roots of various plants, such as peas, maize, soybeans, and winter wheat. nih.gov This stabilization of biomembranes extends to chloroplasts, which helps in maintaining chlorophyll content and protecting the photosynthetic apparatus during cold exposure. researchgate.netmdpi.com

In conditions of high salinity, SMM is crucial for tolerance, particularly during the germination and early growth stages of plants like Arabidopsis thaliana. nih.gov The metabolic pathway involving SMM is transcriptionally regulated in response to salt stress, with an upregulation of genes such as homocysteine methyltransferase (HMT) and methionine methyltransferase (MMT), suggesting an increased production of methionine to cope with saline conditions. nih.gov Mutants unable to synthesize SMM show severely repressed germination and shoot growth under NaCl treatment, highlighting the importance of this compound in salt stress adaptation. nih.gov Methionine itself, derived from the SMM cycle, contributes to salt tolerance by activating abscisic acid (ABA) signaling and increasing the accumulation of osmoprotectants like proline. nih.gov

SMM also confers tolerance to heavy metal stress. In Szarvasi-1 energy grass exposed to cadmium (Cd), a toxic heavy metal, priming with SMM was found to alleviate stress symptoms. mdpi.com The application of SMM led to improved growth and physiological performance in Cd-stressed plants. mdpi.com A key mechanism for this protective effect is the reduction of cadmium translocation from the roots to the shoots, which is potentially linked to an upregulation of iron (Fe) uptake and transport. mdpi.com

Involvement in Biotic Stress Responses (e.g., Viral Infection)

S-Methylmethionine is involved in bolstering plant defense mechanisms against biotic stressors, such as viral infections. Research indicates that the application of SMM can enhance the resistance of plants to pathogens. researchgate.net

Specifically, in maize (Zea mays) plants infected with the Maize Dwarf Mosaic Virus (MDMV), pretreatment with SMM has been shown to enhance stress response reactions. u-szeged.huresearchgate.net This enhanced defense potential is associated with SMM's role in sulfur metabolism and its contribution to the production of various defense-related compounds. u-szeged.hu SMM treatment was observed to elevate the expression of stress-related genes, including S-adenosylmethionine synthase (SAMS) and the 14-3-3-like protein gene G-box factor 14-6 (GF14-6). researchgate.net The product of SAMS is central to the biosynthesis of polyamines and ethylene, which are crucial regulatory and defense compounds. u-szeged.huresearchgate.net The protein GF14-6 is involved in recognizing the viral coat protein and contributes to RNA silencing, a key antiviral defense mechanism in plants. u-szeged.hu These findings suggest that SMM helps to prime the plant's defense system, enabling a more robust response to viral pathogens. researchgate.net

Influence on Photosynthetic Activity and Growth Parameters in Plants

Under cold stress, SMM treatment helps to moderate the decline in chlorophyll content. researchgate.net It also aids in maintaining the function of the photosynthetic apparatus, as indicated by the protection of photosystem II (PSII) quantum efficiency (Fv/Fm) in SMM-pretreated plants subjected to cold. mdpi.com In maize plants exposed to chilling temperatures, SMM treatment resulted in greater net photosynthesis (An) compared to untreated plants, indicating a more efficient carbon fixation process. researchgate.net

In the context of heavy metal stress, such as cadmium exposure, SMM priming has a beneficial effect on growth and physiological parameters. mdpi.com In Szarvasi-1 energy grass, Cd stress typically decreases root and shoot growth and chlorophyll concentration. mdpi.com However, pretreatment with SMM counteracted these negative effects, leading to improved biomass and retained physiological performance. mdpi.com The data below illustrates the effect of SMM priming on the growth of Szarvasi-1 energy grass under cadmium stress.

Effect of SMM Priming on Growth Parameters of Szarvasi-1 Energy Grass Under Cadmium (Cd) Stress
TreatmentRoot Dry Weight (Relative to Control)Shoot Dry Weight (Relative to Control)Chlorophyll Concentration (Relative to Control)
Control100%100%100%
Cd StressDecreasedDecreasedDecreased
SMM Priming + Cd StressImproved vs. Cd StressImproved vs. Cd StressImproved vs. Cd Stress

Role in Microbial Metabolism and Biotechnology

S-Methylmethionine is not only a key metabolite in plants but also plays a role in the metabolism of microorganisms and is a target for production through biotechnological approaches.

Utilization in Methionine Biosynthesis by Microorganisms (e.g., Escherichia coli)

Certain microorganisms, including the bacterium Escherichia coli, can utilize SMM from the environment as a source for methionine biosynthesis. nih.govnih.gov This capability is based on a specific metabolic pathway that allows the conversion of SMM back to methionine. nih.gov

E. coli possesses a protein encoded by the yagD gene (proposed new designation mmuM), which functions as an S-methylmethionine:homocysteine methyltransferase. nih.govnih.govasm.org This enzyme catalyzes the transfer of a methyl group from SMM to homocysteine, thereby forming methionine. nih.gov The uptake of SMM from the medium appears to be facilitated by a transporter protein encoded by the upstream ykfD gene (proposed new designation mmuP), which shows similarities to amino acid permeases. nih.govnih.govasm.org The expression of these genes is regulated by the intracellular concentration of methionine and they are considered part of the methionine regulon. nih.govnih.govasm.org This metabolic route allows E. coli to scavenge SMM, an abundant compound in plants, for its own essential amino acid synthesis. nih.govnih.gov

Microbial Production of S-Methylmethionine via Metabolic Engineering (e.g., Saccharomyces cerevisiae)

Due to its applications as a food supplement, there is growing interest in producing S-Methylmethionine through microbial fermentation. nih.govnih.govresearchgate.net The yeast Saccharomyces cerevisiae, a well-studied and "Generally Recognized as Safe" (GRAS) microorganism, has been successfully engineered for this purpose. nih.govnih.govresearchgate.net

The metabolic engineering strategy involves introducing a key enzyme from plants, methionine S-methyltransferase (MMT), into the yeast. nih.govresearchgate.net The MMT gene, often sourced from Arabidopsis thaliana, is codon-optimized for expression in S. cerevisiae and catalyzes the conversion of methionine to SMM, using S-adenosylmethionine (SAM) as the methyl donor. nih.govnih.gov

To enhance the yield of SMM, further genetic modifications are implemented. These include:

Host Strain Selection: Using strains like S. cerevisiae sake K6, which naturally produce significant amounts of the precursor SAM. nih.govnih.govresearchgate.net

Blocking Degradation Pathways: Knocking out genes such as MHT1 and SAM4, which encode homocysteine S-methyltransferases that convert SMM back to methionine. nih.govnih.govresearchgate.net

Preventing Efflux/Influx: Deleting the MMP1 gene, which encodes an S-methylmethionine permease, to prevent the transport of SMM out of or into the cell. nih.govresearchgate.net

Increasing Precursor Availability: Overexpressing genes like ACS2 (acetyl-CoA synthase) and deleting genes like MLS1 (malate synthase) to boost the availability of SAM. nih.govresearchgate.net

Through these targeted modifications and optimized fed-batch fermentation processes, engineered S. cerevisiae strains have been able to produce significant titers of SMM, reaching up to 1.92 g/L. nih.govresearchgate.net

Genetic Modifications in Saccharomyces cerevisiae for SMM Production
Genetic ModificationTarget Gene(s)PurposeReference
Heterologous Gene ExpressionMMT (from A. thaliana)Catalyze the conversion of Methionine to SMM. nih.govnih.gov
Gene KnockoutMHT1, SAM4Prevent the degradation/recycling of SMM back to Methionine. nih.govnih.govresearchgate.net
Gene KnockoutMMP1Prevent transport of SMM across the cell membrane. nih.govresearchgate.net
Gene Overexpression/DeletionACS2 (overexpression), MLS1 (deletion)Increase the availability of the precursor S-adenosylmethionine (SAM). nih.govresearchgate.net

Analytical and Methodological Approaches in S Methylmethionine Research

Extraction and Purification Techniques for S-Methylmethionine

The isolation of S-Methylmethionine (SMM), also known as Vitamin U, from its natural sources, primarily plants, involves a multi-step process of extraction followed by purification. The selection of an appropriate methodology is crucial to ensure high recovery and purity of the compound, given its susceptibility to degradation.

A common initial step in the extraction of SMM from plant material, such as cabbage or barley, is the homogenization of the tissue in a buffer solution. For instance, in the extraction of methionine S-methyltransferase (MMT), the enzyme responsible for SMM synthesis, germinated barley is homogenized in a phosphate buffer containing potassium chloride, EDTA, and dithiothreitol (DTT) to maintain a stable chemical environment. Following homogenization, a crude extract is typically obtained by centrifugation to remove solid debris.

Various extraction techniques have been employed to isolate SMM from the crude extract:

Solvent Extraction: This traditional method involves the use of solvents to dissolve SMM from the plant matrix. Ethanol has been utilized as a solvent in some procedures. A patented process for extracting SMM from cabbage involves vacuum drying the plant material, pulverizing it, and then performing a continuous circulation extraction using non-heated purified water. This method aims to minimize the thermal degradation of SMM.

Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly technique utilizes supercritical carbon dioxide (CO₂) as the extraction solvent. This method offers high selectivity and efficiency. In one study, a combination of static and dynamic extraction modes with an ethanol modifier at 338 atm and 40°C was found to be optimal for SMM recovery.

Enzymatic Extraction: This method employs enzymes to break down the plant cell walls, thereby releasing the intracellular contents, including SMM. The choice of enzymes depends on the specific composition of the plant material.

Following extraction, the crude extract containing SMM undergoes several purification steps to remove impurities:

Polyethylene Glycol (PEG) Fractionation: The crude extract can be treated with PEG to precipitate out unwanted proteins and other macromolecules. For example, a 10% PEG solution has been used to fractionate a crude enzyme extract from barley.

Chromatography: Various chromatographic techniques are instrumental in the purification of SMM.

Anion-Exchange Chromatography: This technique separates molecules based on their net negative charge. Diethylaminoethyl (DEAE)-Sepharose is an example of an anion-exchange resin used in SMM purification protocols.

Affinity Chromatography: This method utilizes the specific binding affinity of a molecule for a ligand. Adenosine-agarose affinity chromatography has been successfully employed to purify MMT, the enzyme that synthesizes SMM.

Precipitation: SMM can be precipitated from the solution as a salt. One method involves the precipitation of SMM as a picrate by adding a saturated aqueous solution of picric acid. The resulting SMM-picrate precipitate can then be separated and redissolved.

The table below summarizes the key techniques used in the extraction and purification of S-Methylmethionine.

TechniquePrincipleApplication in SMM Research
Extraction
Solvent ExtractionUtilizes a solvent to dissolve the target compound from a solid matrix.Extraction of SMM from cabbage using non-heated purified water.
Supercritical Fluid Extraction (SFE)Employs a supercritical fluid (e.g., CO₂) as a highly selective and efficient solvent.Optimal recovery of SMM using supercritical CO₂ with an ethanol modifier.
Enzymatic ExtractionUses enzymes to break down cell walls and release intracellular components.Release of SMM from plant matrices by enzymatic digestion.
Purification
Polyethylene Glycol (PEG) FractionationPrecipitates proteins and other macromolecules based on their size and solubility.Fractionation of crude extracts to remove impurities before further purification.
Anion-Exchange ChromatographySeparates molecules based on their net negative charge.Purification of SMM and related enzymes using resins like DEAE-Sepharose.
Affinity ChromatographyUtilizes specific binding interactions between a molecule and a ligand.Purification of methionine S-methyltransferase (MMT) using adenosine-agarose.
PrecipitationInduces the formation of a solid from a solution.Isolation of SMM from solution as a picrate salt.

Quantitative Analytical Methods for S-Methylmethionine and its Metabolites

Accurate quantification of S-Methylmethionine and its metabolites is essential for understanding its biological roles and metabolism. A range of analytical techniques, primarily centered around chromatography and mass spectrometry, have been developed and refined for this purpose.

Chromatographic Techniques (e.g., HPLC, GC, LC-MS/MS, UPLC-ESI-MS/MS)

Chromatographic methods are the cornerstone of SMM analysis, offering high sensitivity and specificity for its detection and quantification in complex biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the determination of SMM. Methods often involve pre-column derivatization to enhance the detection of the amino acid. For instance, o-phthalaldehyde (OPA) can be used as a derivatizing agent, with the resulting derivatives being separated on a reversed-phase C18 column and detected by fluorescence. Threonine is often employed as an internal standard in such assays.

Gas Chromatography (GC): Gas chromatography provides another avenue for SMM quantification. One method is based on the alkaline decomposition of SMM into equimolecular amounts of dimethyl sulfide (B99878) and homoserine. The volatile dimethyl sulfide is then analyzed by GC, allowing for the indirect quantification of the original SMM concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A stable isotope dilution assay (SIDA) using LC-MS/MS has been developed for the rapid and accurate quantification of SMM in vegetables and malt. This method utilizes a deuterium-labeled SMM as an internal standard, which co-elutes with the analyte and is distinguished by its mass-to-charge ratio, leading to highly reliable quantification.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS): UPLC offers faster analysis times and higher resolution compared to conventional HPLC. When coupled with ESI-MS/MS, it provides a highly sensitive and specific method for the analysis of SMM and its metabolites in various biological samples.

The following table provides a comparative overview of the different chromatographic techniques used for SMM analysis.

TechniquePrincipleDerivatizationDetectionKey Advantages
HPLC Separation based on partitioning between a stationary and a mobile phase.Often required (e.g., with o-phthalaldehyde).Fluorescence or UV-Vis.Widely available, robust.
GC Separation of volatile compounds in a gaseous mobile phase.Indirectly, through decomposition to dimethyl sulfide.Flame ionization detector (FID) or mass spectrometry (MS).High resolution for volatile compounds.
LC-MS/MS Combines LC separation with mass analysis of precursor and product ions.Not always necessary.Mass spectrometry.High selectivity and sensitivity, allows for stable isotope dilution assays.
UPLC-ESI-MS/MS Utilizes smaller particle size columns for faster and more efficient separation.Not always necessary.Electrospray ionization-tandem mass spectrometry.High throughput, excellent resolution and sensitivity.

Spectroscopic and Isotopic Labeling Approaches (e.g., Dansylation, Dual-Isotope Assay)

In addition to chromatographic techniques, spectroscopic and isotopic labeling methods provide alternative and complementary approaches for the quantitative analysis of SMM.

Dansylation: This method involves the derivatization of SMM with dansyl chloride, which introduces a fluorescent tag. The dansylated SMM can then be quantified using fluorometric methods. A dual-isotope assay has been developed that combines dansylation with isotopic labeling for the simultaneous determination of SMM and S-adenosylmethionine (SAM). In this assay, the tissue extract is supplemented with [carboxyl-¹⁴C]SMM and [carboxyl-¹⁴C]SAM. After separation, the compounds are converted to [¹⁴C]homoserine, which is then derivatized with [³H]dansyl chloride. The ³H/¹⁴C ratio of the resulting [³H]dansyl-[¹⁴C]homoserine, isolated by thin-layer chromatography, is used for quantification. nih.gov

Dual-Isotope Assay: As described above, this approach utilizes two different isotopes to label the analyte and an internal standard, allowing for precise quantification by measuring the ratio of the two isotopes. This method is particularly useful for correcting for losses during sample preparation and analysis.

In Vitro Experimental Models for S-Methylmethionine Studies

In vitro models are indispensable tools for elucidating the cellular and molecular mechanisms of action of S-Methylmethionine. These systems allow for controlled experiments to investigate its effects on cell behavior, enzyme activity, and molecular interactions.

Cell Culture Systems for Mechanistic Elucidation (e.g., Fibroblasts, Keratinocytes, Epithelial Cells)

Cell culture provides a simplified and controlled environment to study the direct effects of SMM on specific cell types.

Fibroblasts: Human dermal fibroblasts have been a key model system for investigating the wound-healing properties of SMM. Studies have shown that SMM promotes the growth and migration of fibroblasts, which are crucial processes in tissue repair. These studies often involve treating fibroblast cultures with SMM and then assessing cell proliferation using assays like the MTT assay, and cell migration using wound-healing assays (scratch assays).

Keratinocytes: Keratinocytes, the primary cells of the epidermis, are another important cell type for studying the effects of SMM on the skin. Research has demonstrated that SMM can protect keratinocytes from damage induced by ultraviolet (UV) radiation. In these studies, keratinocyte cell lines are exposed to UV radiation in the presence or absence of SMM, and cell viability and apoptosis are subsequently measured.

Epithelial Cells: While direct studies on the effects of SMM on various epithelial cells are an emerging area, research on the related compound S-adenosyl-L-methionine (SAM) provides insights into the potential role of SMM in epithelial biology. Studies have shown that SAM is crucial for maintaining the integrity of the intestinal epithelium. Given the metabolic relationship between SMM and SAM, it is plausible that SMM also plays a role in epithelial cell function, a hypothesis that warrants further investigation using epithelial cell culture models.

Biochemical Assays for Enzyme Activity and Molecular Interactions

Biochemical assays are employed to study the enzymatic reactions involving SMM and its interactions with other molecules at a molecular level.

Enzyme Activity Assays: The activity of enzymes involved in SMM metabolism, such as methionine S-methyltransferase (MMT) and homocysteine S-methyltransferase (HMT), can be measured using biochemical assays. These assays typically involve incubating the enzyme with its substrates, one of which is often radiolabeled, and then measuring the rate of product formation. For example, the activity of MMT can be assayed by incubating the enzyme with methionine and radiolabeled S-adenosylmethionine and quantifying the amount of radiolabeled SMM produced over time.

Molecular Interaction Studies: Techniques such as affinity chromatography, co-immunoprecipitation, and surface plasmon resonance can be used to investigate the interactions of SMM with proteins and other biomolecules. These studies can help to identify potential receptors or binding partners for SMM, providing insights into its mechanism of action. While specific examples of such studies for SMM are not extensively documented in the provided context, these are standard biochemical approaches that would be applicable to SMM research.

In Vivo Non-Human Research Models for Mechanistic Investigations

In vivo non-human research models are fundamental to elucidating the complex biological roles of S-Methylmethionine (SMM). These models, spanning animals, plants, and microbes, allow for controlled investigations into its metabolic pathways, physiological functions, and genetic regulation.

Animal Models for Studying Biochemical and Metabolic Effects (e.g., Rodent Studies focusing on specific pathways)

Rodent models, particularly rats and mice, have been instrumental in delineating the biochemical and metabolic fate of S-Methylmethionine in mammals. These studies provide critical insights into its biotransformation and physiological impact on various metabolic pathways.

Early research using rat models established that SMM is actively metabolized in the liver, kidneys, and digestive tract. nih.gov In the liver and kidneys, biotransformation occurs via two primary routes: the methylation of homocysteine to generate methionine and the enzymatic hydrolysis of SMM into dimethylsulfide and homoserine. nih.gov Conversely, in the digestive tract, only the hydrolytic pathway appears to be active. nih.gov

More recent studies using C57BL/6J mice fed a high-fat diet have explored the effects of SMM supplementation on metabolic health. Findings indicate that SMM administration can lead to a reduction in final body weight and average weight gain. nih.gov Furthermore, these mice exhibited improved glucose metabolism, as evidenced by better regulation of fasting glucose, insulin (B600854) levels, and the homeostatic model assessment for insulin resistance (HOMA-IR). nih.govmdpi.com Gene expression analyses in these studies suggest that SMM may influence pathways related to xenobiotics, glucose metabolism, and circadian rhythms through the regulation of genes such as Sult1e1, Phlda1, and Ciart. nih.gov The metabolism of methionine, for which SMM is a precursor, is known to be crucial, with derivatives like S-adenosylmethionine (SAM) playing a key role as a methyl donor in numerous biological processes. researchgate.net

Table 1: Summary of Findings from Rodent Models in S-Methylmethionine Research

Model Organism Focus of Study Key Findings Relevant Pathways

Plant Model Systems for Physiological and Stress Response Studies

Plant model systems are essential for understanding the physiological roles of S-Methylmethionine, particularly in response to environmental stress. SMM, often referred to as the "this compound" of the plant kingdom, is a key intermediate in sulfur metabolism and plays a significant role in methionine transport. nih.govnih.gov

Research across various plant species, including peas, maize, soybeans, and winter wheat, has demonstrated that SMM treatment can mitigate cellular damage caused by low-temperature stress. nih.govresearchgate.net A primary indicator of this protective effect is the reduction in electrolyte leakage from cells, which signifies enhanced cell membrane integrity. nih.gov The mechanism behind this stress tolerance is linked to SMM's influence on polyamine biosynthesis; it has been shown to increase the levels of agmatine, putrescine, and spermidine (B129725), which are compounds known to be involved in plant stress responses. nih.gov

The model plant Arabidopsis thaliana has been particularly valuable for genetic and molecular studies. In Arabidopsis, SMM is produced from methionine via the enzyme methionine S-methyltransferase (MMT). nih.gov Studies on Arabidopsis mutants have revealed that a compromised MMT gene leads to reduced germination rates and impaired early growth, especially under conditions of salt stress. nih.gov This highlights the critical role of the SMM cycle in adapting to abiotic stressors. nih.gov The extensive use of Arabidopsis in stress research allows for detailed investigation into the signaling and metabolic pathways that SMM modulates to confer resilience. mdpi.comfrontiersin.org

Table 2: S-Methylmethionine Research in Plant Model Systems

Plant Model Stressor Key Findings Physiological/Biochemical Impact
Peas, Maize, Soybeans, Winter Wheat Low Temperature Reduced cell membrane damage and electrolyte leakage. nih.govresearchgate.net Increased levels of polyamines (agmatine, putrescine, spermidine). nih.gov
Arabidopsis thaliana Salinity Mutation in the MMT gene reduces germination and early growth. nih.gov SMM is crucial for efficient methionine transport and utilization during stress. nih.gov

Microbial Model Systems for Pathway and Genetic Research

Microbial systems, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, serve as powerful models for dissecting the genetic and biochemical pathways related to S-Methylmethionine metabolism. Their rapid growth and genetic tractability facilitate detailed pathway analysis and metabolic engineering. youtube.com

In E. coli, research has identified a protein, YagD, which functions as an S-methylmethionine:homocysteine methyltransferase. nih.govnih.gov This enzyme enables the bacterium to utilize externally sourced SMM for the biosynthesis of methionine. nih.gov The expression of yagD and another related gene, ykfD, which is believed to encode an SMM transporter, is regulated by methionine levels, indicating they are part of the methionine regulon. nih.govnih.gov This system allows E. coli to scavenge SMM, an abundant compound in plants, as a nutrient source. nih.gov

Saccharomyces cerevisiae has been employed as a production host for SMM through metabolic engineering. By introducing the MMT gene from Arabidopsis thaliana into a sake yeast strain (K6), researchers successfully engineered a microbial pathway for SMM synthesis. nih.gov To optimize production, native yeast genes involved in SMM degradation, specifically MHT1 and SAM4 which encode homocysteine S-methyltransferases, were deleted. nih.gov This work not only clarifies the pathways of SMM synthesis and degradation but also demonstrates the potential for its biotechnological production. nih.gov

Table 3: Microbial Model Systems in S-Methylmethionine Research

Microbial Model Research Area Key Genes/Proteins Findings
Escherichia coli Genetic and Pathway Research YagD (S-methylmethionine:homocysteine methyltransferase), YkfD (putative SMM permease) nih.govnih.gov E. coli can utilize SMM from the environment for methionine synthesis; the pathway is regulated by the methionine regulon. nih.govnih.gov
Saccharomyces cerevisiae (sake K6) Metabolic Engineering A. thaliana MMT (synthesis); Yeast MHT1, SAM4 (degradation) nih.gov Engineered to produce SMM by introducing a plant gene and deleting native degradation genes. nih.gov

Theoretical Frameworks and Future Directions in S Methylmethionine Research

Contemporary Theoretical Models of S-Methylmethionine Functionality

Current theoretical models of S-Methylmethionine functionality are largely based on its involvement in sulfur metabolism and its role as a methyl donor. SMM is synthesized from methionine through the action of methionine S-methyltransferase, which transfers a methyl group from S-adenosylmethionine (SAMe) to methionine. ontosight.ai This places SMM within the methionine cycle, a central pathway for providing methyl groups for numerous biological methylation reactions, including those essential for DNA methylation, histone modification, and gene expression regulation. ontosight.ai

One prominent model posits SMM as a storage and transport form of methionine and sulfur, particularly in plants. d-nb.infoakjournals.comresearchgate.netnih.gov This model is supported by findings that SMM is synthesized in source leaves and transported to sink tissues, such as seeds, where it can be converted back to methionine via homocysteine S-methyltransferase (HMT), facilitating efficient sulfur and methionine utilization during development. oup.comakjournals.comoup.com This "SMM cycle" is considered crucial for sulfur homeostasis and allocation in plants. oup.com

Another theoretical framework highlights SMM's potential role in stress response, particularly in plants. d-nb.infoakjournals.comresearchgate.net Research suggests that SMM can contribute to the synthesis of osmoprotectants like dimethylsulphopropionate (DMSP), which helps mitigate the effects of abiotic stress factors such as cold and salinity. d-nb.infoakjournals.comresearchgate.net Furthermore, SMM might influence the biosynthesis of plant hormones, such as polyamines and ethylene, which are involved in defense mechanisms. d-nb.infoakjournals.com Studies have shown that exogenous application of SMM can enhance plant tolerance to cold and cadmium stress, potentially by protecting photosynthetic machinery and influencing gene expression related to stress responses. d-nb.infoaloki.humdpi.com

In the context of its historical association with gastrointestinal health, theoretical models suggest SMM may exert protective effects on the gastroduodenal mucosa. researchgate.net While the precise mechanisms are still under investigation, its role in methylation processes and sulfur metabolism could contribute to maintaining cellular integrity and function in the digestive tract.

Emerging Research Avenues and Unexplored Hypotheses

Emerging research avenues for S-Methylmethionine are exploring its potential beyond traditional views, driven by new findings and technological advancements. One unexplored hypothesis revolves around SMM's direct antioxidant properties or its indirect influence on antioxidant defense systems. While SMM's role in maintaining glutathione (B108866) levels has been suggested, further research is needed to fully elucidate its contribution to cellular protection against oxidative stress. ontosight.ai

Another area of emerging interest is the potential of SMM in modulating gene expression beyond its indirect role through the methionine cycle. While the link between SMM and DNA methylation is recognized, the specific genes or pathways directly influenced by SMM are still being investigated. ontosight.ai Studies in plants suggest an influence on genes responsible for polyamine biosynthesis and transcription factors involved in stress responses. d-nb.info Exploring similar direct or indirect regulatory roles in other organisms, including humans, represents a significant unexplored hypothesis.

The potential of SMM as a protective agent against specific environmental stressors is also an emerging avenue. Research on its protective effects against ultraviolet (UV) exposure in human dermal fibroblasts suggests potential applications in dermatology and cosmetics, highlighting a hypothesis about its role in skin health and repair mechanisms. oup.comresearchgate.net

Furthermore, the interaction between SMM and the microbiome presents an unexplored hypothesis. Given its presence in various organisms and its role in metabolic pathways, understanding how gut or plant microbiomes metabolize SMM and how this interaction influences host physiology is a promising area for future research. nih.gov

Integration of S-Methylmethionine Research with Systems Biology and Omics Data

Integrating S-Methylmethionine research with systems biology and omics data is crucial for a comprehensive understanding of its complex roles within biological systems. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, generate vast amounts of data that can provide a holistic view of biological processes. altexsoft.comnih.gov

Applying metabolomics approaches can help map the metabolic pathways involving SMM and identify how its levels are affected by various physiological or environmental conditions. This can reveal previously unknown connections and intermediates in SMM metabolism. altexsoft.com Transcriptomics and proteomics can shed light on the genes and proteins involved in SMM synthesis, degradation, transport, and function, as well as how SMM influences gene and protein expression profiles. altexsoft.comnih.gov

The integration of multi-omics data can also help identify potential biomarkers related to SMM status or its biological effects. nih.govnih.gov This is particularly relevant for understanding its potential health implications and for monitoring the outcomes of interventions. nih.govnih.gov

Challenges and Opportunities in Advancing S-Methylmethionine Academic Research

Advancing academic research on S-Methylmethionine faces several challenges and presents numerous opportunities. One significant challenge is the lack of a complete understanding of its precise mechanisms of action in various biological contexts, particularly in humans. While its role in the methionine cycle is established, other potential direct or indirect functions are less clear. ontosight.ai

Another challenge is the variability in SMM content in natural sources and the potential for degradation during processing and storage, which can impact research reproducibility and the development of standardized research materials. researchgate.net The availability of high-purity, stable SMM for research purposes is also important.

The complexity of the biological systems in which SMM operates presents a challenge for isolating and studying its specific effects. SMM is interconnected with various metabolic pathways, and disentangling its direct roles from indirect influences requires sophisticated experimental designs and analytical techniques. scirp.org

Despite these challenges, there are significant opportunities for advancing SMM research. The increasing accessibility of advanced analytical techniques, such as high-resolution mass spectrometry for metabolomics and next-generation sequencing for transcriptomics, provides powerful tools for in-depth investigation of SMM metabolism and function. altexsoft.comnih.gov

Opportunities also lie in utilizing genetic and molecular tools to manipulate SMM levels in model organisms, allowing for a clearer understanding of its physiological roles. nih.govoup.com Furthermore, collaborative, interdisciplinary research efforts combining expertise in chemistry, biology, nutrition, and bioinformatics are essential for tackling the complexity of SMM research. nih.govembopress.org

Exploring the potential of SMM in emerging areas like stress biology, skin health, and microbiome interactions opens up new avenues for both fundamental research and potential applications. oup.comd-nb.infomdpi.comresearchgate.netnih.gov The development of robust theoretical models, supported by integrated omics data, will be key to guiding future research and unlocking the full potential of S-Methylmethionine. scirp.orgnih.govembopress.org

Q & A

Basic Research Questions

Q. What are the established biochemical mechanisms of Vitamin U (S-methylmethionine) in mucosal healing, and how are these mechanisms validated in experimental models?

  • Methodological Approach: Utilize in vitro models (e.g., intestinal epithelial cell lines) to assess cellular proliferation and migration under this compound treatment. Validate via in vivo rodent models of gastric ulcers, measuring biomarkers like prostaglandin E2 (PGE2) and mucin secretion. Histopathological analysis and RNA sequencing can identify pathways (e.g., TGF-β signaling) .

Q. What standardized methodologies are recommended for quantifying this compound in biological samples, and how do extraction techniques vary across tissue types?

  • Methodological Approach: Employ high-performance liquid chromatography (HPLC) with UV detection for quantification. For tissue-specific extraction, homogenize gastric mucosa in acidic methanol (pH 4.0) to stabilize labile compounds, whereas plasma samples may require solid-phase extraction to remove proteins .

Q. How do researchers control for confounding variables (e.g., diet, comorbid conditions) in longitudinal studies investigating this compound’s role in gastrointestinal health?

  • Methodological Approach: Use randomized controlled trials (RCTs) with stratification by baseline dietary methionine intake. Adjust for confounders via multivariate regression analysis. Animal studies should standardize feed compositions and monitor serum methionine levels .

Advanced Research Questions

Q. What molecular dynamics simulations or computational models predict this compound’s interaction with cysteine-rich receptors in epithelial cells?

  • Methodological Approach: Apply molecular docking software (e.g., AutoDock Vina) to simulate binding affinities between this compound and receptors like EGFR. Validate predictions with surface plasmon resonance (SPR) assays to measure kinetic parameters (e.g., KD values) .

Q. How can researchers reconcile contradictory findings on this compound’s efficacy in gastrointestinal repair across different experimental models (e.g., murine vs. porcine)?

  • Methodological Approach: Conduct a systematic review with meta-analysis, categorizing studies by model species, dosage, and outcome measures (e.g., ulcer size reduction). Use subgroup analysis to identify interspecies differences in methionine metabolism or receptor expression .

Q. What novel biomarkers (e.g., microRNA profiles, metabolomic signatures) are being investigated to assess this compound’s therapeutic effects beyond traditional histopathology?

  • Methodological Approach: Perform untargeted metabolomics on serum samples from treated subjects to identify dysregulated pathways (e.g., glutathione synthesis). Validate candidate biomarkers via qPCR or ELISA in independent cohorts .

Q. What innovative approaches (e.g., nanoparticle encapsulation, prodrug design) are being explored to enhance this compound’s bioavailability in preclinical studies, and what pharmacokinetic challenges remain?

  • Methodological Approach: Develop chitosan-based nanoparticles for sustained this compound release in the duodenum. Assess bioavailability via pharmacokinetic studies measuring AUC(0–24h) and Cmax in rodent models. Compare with free this compound using LC-MS/MS .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro antioxidant assays (e.g., DPPH scavenging) and in vivo oxidative stress reduction data for this compound?

  • Methodological Approach: Replicate in vitro conditions (e.g., pH, oxygen tension) in 3D organoid models to bridge the gap. Use redox-sensitive fluorescent probes (e.g., DCFDA) in live-cell imaging to quantify real-time oxidative stress modulation .

Q. What statistical frameworks are most robust for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Approach: Apply Bayesian hierarchical models to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal dose-response curves .

Methodological Best Practices

  • Experimental Design : Follow CONSORT guidelines for RCTs and ARRIVE guidelines for animal studies to ensure reproducibility .
  • Data Transparency : Publish raw datasets and code in repositories like Figshare or Zenodo, adhering to FAIR principles .
  • Validation : Replicate key findings in orthogonal assays (e.g., corroborate HPLC data with NMR spectroscopy for compound identity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin U
Reactant of Route 2
Vitamin U

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.